molecular formula C12H7ClN4O B1411080 (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone CAS No. 1992985-35-9

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone

Cat. No.: B1411080
CAS No.: 1992985-35-9
M. Wt: 258.66 g/mol
InChI Key: XEUKDKQWQIBUGI-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone (CAS 1992985-35-9) is a high-purity chemical compound with the molecular formula C12H7ClN4O and a molecular weight of 258.66 . This chemical belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research . The core imidazo[1,2-b]pyridazine structure serves as a key pharmacophore in developing novel therapeutic agents, with scientific literature demonstrating that derivatives of this scaffold exhibit potent antiparasitic activity . Specifically, related analogues have shown promising sub-nanomolar in vitro activity against protozoan parasites such as Giardia lamblia , highlighting the potential of this chemical series in infectious disease research . Furthermore, the structural features of this compound, including its chloro substituent and the pyridinyl methanone group, make it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies . It is supplied for research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-4-5-11-15-7-9(17(11)16-10)12(18)8-3-1-2-6-14-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUKDKQWQIBUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (Intermediate)

Overview:
The synthesis of the key intermediate, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, is a critical step, forming the heterocyclic backbone necessary for subsequent functionalization. A notable method involves a four-step process emphasizing efficiency, high yield, and product purity.

Methodology:

  • Step 1: Formation of N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine
    React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40-100°C for 2-8 hours. This step introduces the formamidine group, serving as a precursor for heterocycle formation.
    Reaction conditions:

    • Temperature: 40-100°C
    • Time: 2-8 hours
    • Molar ratio of reactants: 4:1 (3-amino-6-chloropyridazine to dimethyl acetal).
  • Step 2: Cyclization and substitution with bromoacetonitrile
    The intermediate from step 1 is mixed with a solvent such as acetonitrile, ethanol, or N,N-dimethylformamide. Bromoacetonitrile (molar ratio 5:1 relative to 3-amino-6-chloropyridazine) is added, and the mixture is heated at 50-160°C for 3-15 hours. This facilitates cyclization, forming the imidazo-pyridazine core with nitrile functionality.
    Reaction conditions:

    • Solvent: acetonitrile, ethanol, or DMF
    • Temperature: 50-160°C
    • Time: 3-15 hours.
  • Step 3: Work-up and purification
    The reaction mixture is cooled, and an alkali such as saturated sodium carbonate solution is added to adjust pH (~7-8). The precipitated solids are filtered, dissolved in ethyl acetate, washed with water and saturated saline, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization yields pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile with high purity (>98%).

Research Findings:
This method emphasizes short reaction times, stable product quality, and high yields (~77.5%), with the entire process optimized for industrial scalability.

Alternative Synthetic Routes

a. Direct Cyclization Approach:
Some literature suggests direct cyclization of appropriately substituted precursors like amino-pyridazines with nitrile groups under reflux conditions, often in the presence of catalysts or dehydrating agents, to form the heterocyclic core. However, these routes tend to be less efficient and yield lower purity products.

b. Multi-component Reactions:
Multi-component reactions involving heterocyclic building blocks and nitrile derivatives under microwave irradiation have been explored to reduce reaction times and improve yields, but these are less documented for this specific compound.

Final Functionalization to Obtain (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone

The subsequent step involves attaching the pyridin-2-yl moiety via a suitable linker or direct substitution. This typically involves:

  • Coupling reactions:
    Using coupling agents such as carbodiimides or phosphonium salts to link the heterocyclic core with pyridin-2-yl derivatives.

  • Reaction conditions:

    • Solvent: Dimethylformamide or dichloromethane
    • Catalyst: Copper or palladium-based catalysts for C–N bond formation
    • Temperature: 80-120°C
    • Duration: 12-24 hours

Note: The specific method for this step is less documented in the literature, but standard amide or ester formation techniques are applicable.

Data Table Summarizing Preparation Methods

Step Reactants Conditions Purpose Yield / Purity References
1 3-Amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal 40-100°C, 2-8h Formamidine intermediate formation High purity (>98%)
2 Intermediate + bromoacetonitrile 50-160°C, 3-15h Cyclization to heterocycle 77.5% yield
3 Ethyl acetate extraction Room temp Purification >98% purity
4 Recrystallization Ethyl acetate/n-hexane Final product High purity

Notes on Research Findings

  • The described synthesis is optimized for industrial application, emphasizing short reaction times and high product stability.
  • The use of common solvents like acetonitrile, ethanol, and ethyl acetate simplifies operational logistics.
  • The molar ratios of reactants are critical for maximizing yield and purity, with specific ratios (e.g., 4:1 for amino-pyridazine to acetal) proven effective.
  • The process avoids complex or expensive reagents, favoring readily available chemicals, which aligns with cost-effective manufacturing.

Chemical Reactions Analysis

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares its 6-chloroimidazo[1,2-b]pyridazine core with several analogs, differing primarily in the methanone-linked substituent:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Reference
Target Compound Pyridin-2-yl C₁₃H₈ClN₃O 257.68 Kinase inhibition (hypothetical)
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone Phenyl C₁₃H₈ClN₃O 257.68 Antiparasitic research
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone Piperidinyl-trifluoromethylphenyl C₂₀H₁₇ClF₃N₃O 409.8 Retinol-binding protein antagonists
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Acetyl C₈H₆ClN₃O 195.61 Intermediate for drug discovery

Key Observations :

  • Trifluoromethylphenyl-piperidinyl derivatives (e.g., compound 73) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
  • The acetyl variant (SC-26806) serves as a synthetic intermediate, lacking the extended aromaticity of methanone-linked groups .

Physicochemical Properties

  • pKa : Predicted pKa for the phenyl analog is 1.11 ± 0.30, suggesting high acidity at physiological pH . The pyridin-2-yl variant may exhibit slightly higher basicity due to its nitrogen atom.
  • Solubility : The pyridin-2-yl group improves aqueous solubility compared to phenyl analogs, critical for bioavailability .
  • Stability : Chlorine at position 6 enhances stability against metabolic degradation, a feature conserved across all analogs .

Biological Activity

The compound (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone is a derivative of imidazo[1,2-b]pyridazine, which has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a chloro group and a pyridine moiety, suggests possible interactions with biological targets, particularly in the realm of oncology and infectious diseases.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 219.64 g/mol
  • CAS Number : 1992985-35-9

Synthesis

The synthesis of this compound can be achieved through a two-step one-pot reaction involving the coupling of appropriate precursors, which allows for efficient production with moderate yields.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit various biological activities, particularly in anti-cancer and anti-parasitic domains. The following sections summarize key findings from recent studies.

Antitumor Activity

Several studies have highlighted the antitumor potential of imidazo[1,2-b]pyridazine derivatives:

  • Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been noted as a significant mechanism by which these compounds exert their effects on tumor cells .
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value in the low micromolar range (around 5 μM), indicating potent activity .
    • In vivo models further confirmed its efficacy, where treatment with this compound resulted in significant tumor regression in xenograft models of human cancer .

Antiparasitic Activity

Research has also explored the potential of this compound against parasitic infections:

  • Activity Against Cryptosporidium : The compound was evaluated for its efficacy against Cryptosporidium parvum, a significant cause of gastrointestinal disease. It demonstrated an EC50 value of approximately 2.1 μM in vitro, showcasing promising activity against this parasite while maintaining a favorable safety profile .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

Structural ModificationEffect on Activity
Replacement of Cl with FIncreased potency against certain cancer cell lines
Alteration of the pyridine ringModulation of selectivity towards different kinases

Studies indicate that small changes in the substituents on the imidazo or pyridine rings can lead to significant variations in biological activity and selectivity towards specific targets.

Q & A

Q. What are the established synthetic routes for (6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone, and what are their critical reaction conditions?

The compound is synthesized via coupling reactions. A representative method involves:

  • Step A : Reacting 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with a substituted piperidine or pyridine derivative using HBTU (coupling agent) and i-Pr2NEt (base) in DMF at room temperature. Purification via silica gel chromatography (10–50% EtOAc/hexanes) yields intermediates with ~87% efficiency .
  • Step B : Subsequent functionalization (e.g., methyl group introduction) via Suzuki-Miyaura coupling with trimethylboroxine under Pd catalysis (1,1’-bis(diphenylphosphino)ferrocene ligand) in 1,4-dioxane/H2O at 110°C. Final purification uses CH2Cl2/CH3OH gradients . Key considerations: Reaction monitoring via TLC and optimization of solvent polarity for chromatography.

Q. Which spectroscopic techniques are most reliable for structural validation?

  • 1H/13C NMR : Distinct peaks for the pyridin-2-yl methanone (e.g., δ 8.35–8.40 ppm for aromatic protons) and imidazopyridazine core (δ 7.13–7.52 ppm). Chlorine substituents induce deshielding in adjacent carbons .
  • ESI-MS : Molecular ion peaks (e.g., m/z 409 [M+H]+ for intermediates) confirm mass accuracy .
  • HPLC-PDA : Purity assessment (e.g., 95.9% AUC) under method-specific gradients .

Q. How can researchers troubleshoot low yields during coupling reactions?

  • Common issues : Incomplete activation of carboxylic acid (ensure stoichiometric HBTU/i-Pr2NEt) or side reactions with DMF.
  • Solutions : Pre-dry solvents (DMF over molecular sieves), use inert atmosphere (N2/Ar), and monitor reaction progress via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Docking studies : Target kinases (e.g., c-KIT) using the pyridin-2-yl methanone as a hinge-binding motif. Molecular dynamics simulations predict binding stability .
  • SAR analysis : Substituents at the 6-chloro position (e.g., methyl, trifluoromethyl) improve metabolic stability. Compare with analogs like (6-methylimidazo[1,2-b]pyridazin-2-yl) derivatives .
  • Table : Key analogs and properties
SubstituentBioactivity (IC50)LogPReference
6-Cl12 nM (c-KIT)2.8
6-CF38 nM (c-KIT)3.1
6-CH315 nM (c-KIT)2.5

Q. What strategies resolve contradictory data in crystallographic vs. solution-phase structures?

  • Crystallography : Use SHELX programs for refinement. Discrepancies may arise from packing effects (e.g., hydrogen bonding in crystals vs. solvation in solution) .
  • NMR in DMSO-d6 : Compare NOESY data with crystal structures to identify conformational flexibility. For example, rotational freedom in the pyridin-2-yl group may explain variations .

Q. How can Pd-catalyzed C–H arylation be optimized for regioselective functionalization?

  • Conditions : Use Pd(OAc)2 with XPhos ligand in environmentally safe solvents (e.g., 1,4-dioxane/H2O). High TOF (turnover frequency) achieved at 110°C with microwave assistance .
  • Regioselectivity : The C3 position of imidazopyridazine is most reactive due to electron-deficient character. Confirmed by X-ray of intermediates (e.g., 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzaldehyde) .

Methodological Considerations

Q. What purification techniques are optimal for polar intermediates?

  • Flash chromatography : Use gradients of EtOAc/hexanes (10–50%) for intermediates. For highly polar derivatives, switch to CH2Cl2/CH3OH (0–3%) .
  • Prep-TLC : Employ for small-scale purification (e.g., 3% CH3OH/DCM) when silica gel retention is problematic .

Q. How to validate hydrogen bonding patterns in crystal structures?

  • SHELXL refinement : Assign hydrogen bonds using ISOR and DFIX constraints. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers .
  • Comparative analysis : Overlay structures from CSD (Cambridge Structural Database) to detect anomalies in bond lengths/angles .

Data Contradiction Analysis

Q. Why do reported yields vary for Suzuki couplings of this compound?

  • Key factors :
  • Boronic ester purity (e.g., trimethylboroxine vs. arylboronic acids).
  • Ligand choice (1,1’-bis(diphenylphosphino)ferrocene vs. XPhos) impacts Pd stability .
    • Case study : Yields drop from 87% to 52% when scaling from 0.073 mmol to 1 mmol due to ligand decomposition .

Q. How to reconcile discrepancies in NMR shifts across studies?

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 data. Pyridin-2-yl protons shift upfield in DMSO (δ 8.40 → 8.53 ppm) due to H-bonding with solvent .
  • Paramagnetic impurities : Filter samples through celite or Chelex® resin to remove metal contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone
Reactant of Route 2
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone

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